molecular formula C15H19FN4O4 B12355981 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;hydrate

1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;hydrate

Cat. No.: B12355981
M. Wt: 338.33 g/mol
InChI Key: WQIJCWLEKPJQSO-UHFFFAOYSA-N
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Description

1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;hydrate is a compound belonging to the fluoroquinolone class of antibiotics. Fluoroquinolones are known for their broad-spectrum antibacterial activity, making them effective against a wide range of bacterial infections. This compound, like other fluoroquinolones, works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription.

Preparation Methods

The synthesis of 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;hydrate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the quinolone core: This is achieved by cyclization of an appropriate precursor, such as a fluorinated benzoyl derivative, under acidic conditions.

    Introduction of the piperazine ring: The piperazine moiety is introduced through nucleophilic substitution reactions.

    Ethylation and fluorination: The ethyl and fluoro groups are introduced via alkylation and fluorination reactions, respectively.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;hydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides .

Scientific Research Applications

1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;hydrate has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;hydrate involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for the supercoiling and uncoiling of bacterial DNA, processes necessary for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;hydrate can be compared with other fluoroquinolones such as:

    Ciprofloxacin: Similar in structure but with a cyclopropyl group instead of an ethyl group.

    Norfloxacin: Lacks the piperazine ring present in the compound of interest.

    Enoxacin: Contains a different substituent on the piperazine ring.

The uniqueness of this compound lies in its specific substituents, which can influence its antibacterial spectrum and pharmacokinetic properties .

Properties

Molecular Formula

C15H19FN4O4

Molecular Weight

338.33 g/mol

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;hydrate

InChI

InChI=1S/C15H17FN4O3.H2O/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20;/h7-8,17H,2-6H2,1H3,(H,22,23);1H2

InChI Key

WQIJCWLEKPJQSO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.O

Related CAS

84294-96-2
84294-95-1

Origin of Product

United States

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